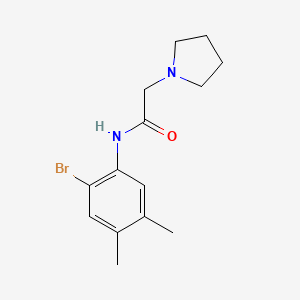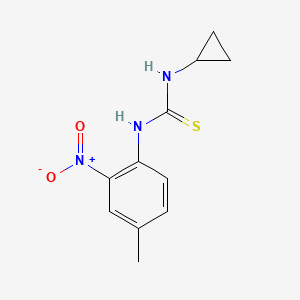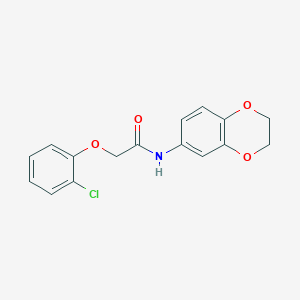
N-(4-acetylphenyl)-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide, commonly known as ADH-1, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of hydrazinecarboxamides and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of ADH-1 involves the inhibition of N-cadherin, a protein that plays a critical role in cell-cell adhesion. N-cadherin is overexpressed in many types of cancer cells and is associated with increased invasiveness and metastasis. By inhibiting N-cadherin, ADH-1 disrupts the signaling pathways that promote cancer cell survival and proliferation. This leads to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
ADH-1 has been shown to have several biochemical and physiological effects. In preclinical models, ADH-1 has been shown to inhibit tumor growth and metastasis. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ADH-1 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important process in tumor growth and metastasis, and the inhibition of angiogenesis by ADH-1 is a promising therapeutic approach.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ADH-1 is its specificity for N-cadherin. This makes it a promising candidate for cancer therapy, as it targets a specific protein that is overexpressed in many types of cancer cells. Another advantage of ADH-1 is its ability to inhibit angiogenesis, which is an important process in tumor growth and metastasis. However, there are also limitations to using ADH-1 in lab experiments. The compound is complex to synthesize, which can make it difficult to obtain in large quantities. Additionally, the compound has not yet been tested in clinical trials, which makes it difficult to predict its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for research on ADH-1. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of ADH-1 for clinical use, including the development of new formulations and delivery methods. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of ADH-1 in different types of cancer. Finally, clinical trials are needed to determine the efficacy and safety of ADH-1 in humans.
Aplicaciones Científicas De Investigación
ADH-1 has been studied extensively in preclinical models for its potential use in cancer treatment. The compound has been shown to inhibit the activity of N-cadherin, a protein that is overexpressed in many types of cancer cells. By inhibiting N-cadherin, ADH-1 disrupts the signaling pathways that promote cancer cell survival and proliferation. This makes ADH-1 a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-[(2,3-dimethoxybenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-11(22)12-7-9-13(10-8-12)19-18(24)21-20-17(23)14-5-4-6-15(25-2)16(14)26-3/h4-10H,1-3H3,(H,20,23)(H2,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNODFAVPXHSCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(2,3-dimethoxyphenyl)carbonyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4735380.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4735392.png)
amino]-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4735394.png)


![methyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4735418.png)

![8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4735422.png)
![5-[2-(benzyloxy)-5-methoxybenzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735425.png)
![1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4735430.png)
![4'-cyano-4-biphenylyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4735438.png)
![3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B4735446.png)
![5-(1,3-benzodioxol-5-yl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4735450.png)